1,4-ブタンジオールビニルエーテル

説明

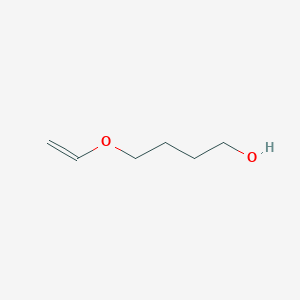

1-Butanol, 4-(ethenyloxy)- is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Butanol, 4-(ethenyloxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Butanol, 4-(ethenyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanol, 4-(ethenyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

カスタム設計ポリマーの合成

1,4-ブタンジオールビニルエーテルを含むビニルエーテルモノマーは、カスタム設計ポリマーの精密合成に使用されます . ビニルエーテルの調整可能な化学により、明確な構造と制御可能な特性を持つポリマーの設計と製造が可能になります . これには、ホモポリマー化とコポリマー化の両方のシステムが含まれます .

ポリマー膜の製造

1,4-ブタンジオールビニルエーテルは、ポリマー膜の合成のための架橋剤として広く使用されています . これらの膜は、燃料電池など、さまざまな用途があります .

コポリマーネットワークの作成

この化合物は、コポリマーネットワークの合成にも使用されます . これらのネットワークは、材料科学から生物医学工学まで、さまざまな分野で多様な用途があります。

マイクロカプセルの製造

1,4-ブタンジオールビニルエーテルは、マイクロカプセルの製造に使用されます . これらのマイクロカプセルは、熱膨張可能であり、自動車や建設など、さまざまな業界で用途があります .

光重合

ビニルエーテルアルコールと官能性カルボン酸から合成されたビニルエーテルエステルは、光重合に使用できます . このプロセスは、エネルギー消費が少なく、反応速度が速い、穏やかな反応条件下で実行できます

作用機序

Target of Action

1,4-Butanediol vinyl ether, also known as 4-(Vinyloxy)butan-1-ol or 1-Butanol, 4-(ethenyloxy)-, is a chemical compound that primarily targets polymerization processes . It is widely used as a cross-linking agent to synthesize polymeric membranes, copolymer networks, and microspheres .

Mode of Action

The structure of 1,4-Butanediol vinyl ether is characterized by a vinyl double bond directly connected with an ether bond. Due to the influence of an adjacent oxygen atom, the double bond is electron-rich and shows higher reactivity . This compound also contains a hydroxyl group, which can react with a series of resins .

Biochemical Pathways

The biochemical pathways affected by 1,4-Butanediol vinyl ether are primarily related to the synthesis of polymers. For instance, it can be used as a precursor to synthesize electrolyte membranes for fuel cell applications and thermally expandable microspheres . The compound is prepared by reacting acetylene and 1,4-butanediol in the presence of potassium hydroxide and potassium alkoxide catalyst .

Pharmacokinetics

It’s important to note that the compound is a liquid at room temperature and has a density of 0939 g/mL at 25 °C . It also has a boiling point of 95 °C/20 mmHg . These properties may influence its distribution and elimination in the environment or within a biological system.

Result of Action

The primary result of the action of 1,4-Butanediol vinyl ether is the formation of polymeric structures. It is used as a cross-linking agent, leading to the creation of complex polymeric networks . This makes it a valuable compound in the production of various materials, including electrolyte membranes and thermally expandable microspheres .

Action Environment

The action of 1,4-Butanediol vinyl ether can be influenced by various environmental factors. For instance, the compound should be stored at temperatures less than or equal to 20°C . Additionally, it should be handled with care as it has a flash point of 85 °C and can form explosive concentrations when vapors accumulate . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling this compound .

生化学分析

Biochemical Properties

The structure of 1,4-Butanediol vinyl ether is a vinyl double bond directly connected with an ether bond, and due to the influence of an adjacent oxygen atom, the double bond is an electron-rich double bond and shows higher reactivity

Cellular Effects

1,4-Butanediol vinyl ether has been used in the synthesis of hyaluronic acid hydrogels. High molecular weight hyaluronic acid (HMW-HA) and low molecular weight hyaluronic acid (LMW-HA) were mixed at different ratios and cross-linked with 1,4-Butanediol vinyl ether to prepare hyaluronic acid hydrogels . The hydrogel obtained showed stronger in vitro anti-degradation ability, better mechanical properties, and lower cytotoxicity .

Molecular Mechanism

It is known that it can react with acetylene and 1,4-butanediol in the presence of potassium hydroxide and potassium alkoxide catalyst .

Dosage Effects in Animal Models

It is known that the oral LD50 values for a related compound, 1,4-butanediol, were 1.83 g/kg and 2.00 g/kg, respectively for male and female rats .

Metabolic Pathways

It is known that a related compound, 1,4-butanediol, is metabolized to yield succinic acid that is further oxidized through the Krebs cycle .

生物活性

1-Butanol, 4-(ethenyloxy)-, also known as 4-vinyloxy-1-butanol, is an organic compound with the molecular formula and a molecular weight of 116.16 g/mol. This compound features a hydroxyl group and a vinyl ether functionality, which contributes to its unique reactivity and potential applications in various fields of research and industry. While the biological activity of this compound is not extensively documented, several studies provide insights into its properties and potential applications.

1-Butanol, 4-(ethenyloxy)- is characterized by its linear carbon chain and the presence of both a hydroxyl group (-OH) and a vinyl ether group (CH2=CHO-). The reactivity of the vinyl ether functionality allows it to participate in various polymerization reactions, making it a valuable monomer and precursor in synthetic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 116.16 g/mol |

| CAS Number | 17832-28-9 |

| Physical State | Liquid at room temperature |

| Density | 0.939 g/mL at 25 °C |

The specific biological mechanisms of action for 1-butanol, 4-(ethenyloxy)- are not well-defined in the literature. However, its structure suggests that it may interact with various biochemical pathways primarily related to polymer synthesis. The vinyl ether group can undergo reactions that may influence cellular processes, although detailed studies are lacking.

Cytotoxicity and Toxicological Studies

While direct studies on the cytotoxic effects of 1-butanol, 4-(ethenyloxy)- are sparse, related compounds have been investigated for their toxicological profiles. For instance, studies on similar vinyl ethers indicate that these compounds can exhibit irritant properties. The potential cytotoxic effects of vinyl ethers have been linked to their reactivity with biological macromolecules.

Case Studies

- Toxicity Assessment : A study investigating the toxicity of plant extracts containing butanol eluent reported significant mortality rates in fall armyworm larvae when exposed to crude extracts. Although this study did not directly assess 1-butanol, 4-(ethenyloxy)-, it highlights the potential for butanol derivatives to exhibit biological activity against pests .

- Polymerization Applications : Research has demonstrated that 1-butanol, 4-(ethenyloxy)- can be used as a precursor for synthesizing hydrogels from hyaluronic acid. These hydrogels have potential applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents.

Safety and Toxicity Information

The compound is classified as an irritant under the Globally Harmonized System (GHS), indicating that it can cause skin and eye irritation upon contact. The lack of extensive toxicological data necessitates caution when handling this compound in laboratory settings.

特性

IUPAC Name |

4-ethenoxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-8-6-4-3-5-7/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBNQNDUEFFFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31244-41-4 | |

| Record name | 1-Butanol, 4-(ethenyloxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31244-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044854 | |

| Record name | 4-(Ethenyloxy)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Butanol, 4-(ethenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17832-28-9 | |

| Record name | 4-Hydroxybutyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17832-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanol, 4-(ethenyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017832289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 4-(ethenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Ethenyloxy)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(vinyloxy)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BUTANEDIOL MONOVINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LGM5RZX0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Yes, 1,4-Butanediol vinyl ether (BVE) functions as a monomer in various polymerization reactions. For example, it can be utilized in free radical polymerization to create ion-imprinted interpenetrating polymer network (IPN) gels. [] These gels have shown promise in solid-phase extraction of heavy metal ions like Cu2+, Ni2+, and Zn2+ from water samples. [] Additionally, BVE participates in photopolymerization reactions with other vinyl ethers and oxirane-based resins, particularly in the presence of a photoinitiator and visible light. [] The reactivity of BVE in these systems depends on the specific co-monomers and reaction conditions. []

A: 1,4-Butanediol vinyl ether serves as a key component in modifying the mechanical properties of PMMA. Specifically, a titanium alkoxide complex bearing 1,4-Butanediol vinyl ether ligands (Ti[O(CH2)4OCH=CH2]4) can act as both a ring-opening polymerization (ROP) initiator for ε-caprolactone and a crosslinking agent for poly(n-butyl acrylate) (PBA). [] This dual functionality enables the in situ generation of a crosslinked poly(ε-caprolactone)-PBA network within a PMMA matrix. [] This network structure has been shown to enhance the tensile properties of PMMA. []

A: Yes, kinetic studies have been conducted on polymerization reactions involving 1,4-Butanediol vinyl ether. Research indicates that BVE exhibits a specific reactivity profile when copolymerized with other vinyl ethers and oxiranes in visible-light-curable systems. [] This reactivity, assessed through photodifferential scanning calorimetry, helps determine the suitability of BVE in specific formulations and applications. [] Additionally, studies have investigated the kinetics of ε-caprolactone polymerization using Ti[O(CH2)4OCH=CH2]4 as an initiator. [] These studies provided valuable insights into the reaction mechanism, rate constants, and activation energy, enabling a deeper understanding of the polymerization process and optimization of reaction conditions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。